3,5-Diethylphenyl prop-1-en-1-ylcarbamate
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Overview
Description
3,5-Diethylphenyl prop-1-en-1-ylcarbamate is an organic compound with the molecular formula C14H19NO2 It is a derivative of carbamate, featuring a phenyl ring substituted with two ethyl groups at the 3 and 5 positions, and a prop-1-en-1-yl group attached to the carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diethylphenyl prop-1-en-1-ylcarbamate typically involves the reaction of 3,5-diethylphenol with prop-1-en-1-yl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The general reaction scheme is as follows:
3,5-Diethylphenol+Prop-1-en-1-yl isocyanate→3,5-Diethylphenyl prop-1-en-1-ylcarbamate
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for the addition of reagents and temperature control further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3,5-Diethylphenyl prop-1-en-1-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The ethyl groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
3,5-Diethylphenyl prop-1-en-1-ylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Diethylphenyl prop-1-en-1-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Diethylphenyl carbamate
- 3,5-Dimethylphenyl prop-1-en-1-ylcarbamate
- 3,5-Diethylphenyl ethylcarbamate
Uniqueness
3,5-Diethylphenyl prop-1-en-1-ylcarbamate is unique due to the presence of both ethyl groups on the phenyl ring and the prop-1-en-1-yl group on the carbamate moiety. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
88309-85-7 |
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Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
(3,5-diethylphenyl) N-prop-1-enylcarbamate |
InChI |
InChI=1S/C14H19NO2/c1-4-7-15-14(16)17-13-9-11(5-2)8-12(6-3)10-13/h4,7-10H,5-6H2,1-3H3,(H,15,16) |
InChI Key |
ALDAQYCWBSGXFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1)OC(=O)NC=CC)CC |
Origin of Product |
United States |
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